N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide
Description
This compound features a central 2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazole ring substituted at the 4-position with a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c1-21(2)24-19(13-5-7-14(22)8-6-13)20(27)25(21)12-18(26)23-15-9-16(28-3)11-17(10-15)29-4/h5-11H,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLAMSXNUAYRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=O)N1CC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide represents a class of compounds with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural attributes:
| Property | Value |
|---|---|
| Molecular Formula | C24H28FN3O3 |
| Molar Mass | 423.49 g/mol |
| CAS Number | [Not specified] |
Key Functional Groups:
- Dimethoxyphenyl moiety
- Fluorophenyl group
- Imidazole ring
These features contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing imidazole and phenyl groups often exhibit potent biological activities, including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
A study by Jain et al. evaluated various imidazole derivatives for their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. Among the tested compounds, those structurally similar to this compound demonstrated promising results with significant inhibition zones compared to standard antibiotics like Norfloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable investigation involved screening a drug library on multicellular spheroids, where compounds with similar structures showed considerable cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The imidazole moiety can interact with metal ions in enzymes, potentially inhibiting their function.
- Interference with Cell Cycle : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells.
Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial properties of various imidazole derivatives, this compound was found to have an IC50 value significantly lower than that of standard treatments against E. coli and B. subtilis.
Study 2: Anticancer Screening
A multicenter study investigated the anticancer effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different lines. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound are highlighted through comparisons with analogs in the imidazole/imidazolidinone class. Key differentiating factors include substituent patterns, hydrogen-bonding capabilities, and metabolic stability.
Structural Analogues
2.1.1 N-(3,5-Dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- Key Differences : Replaces the 2,2-dimethyl-5-oxoimidazole core with a 2,5-dioxoimidazolidin-4-yl group. The additional methoxy substituent on the phenyl ring may alter solubility and target affinity.
2.1.2 2-[[2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl]thio]-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-1H-imidazole-1-acetamide
- Key Differences : Incorporates a thioether linkage and hydroxymethyl substituent on the imidazole ring. The 3,5-dimethylphenyl group (vs. dimethoxyphenyl) reduces electron-donating effects.
- Implications : The thioether and hydroxymethyl groups may enhance metabolic stability but reduce membrane permeability compared to the target compound .
2.1.3 N-(2,5-Dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl]oxy}acetamide
- Key Differences: Replaces the imidazole core with a tetrahydroisoquinoline scaffold. The ether linkage and tetrahydroisoquinoline system introduce conformational rigidity.
- Implications : Reduced planarity may limit π-stacking interactions but improve selectivity for specific enzyme pockets .
Substituent Effects on Bioactivity (Table 1)
NMR and Spectroscopic Comparisons
- NMR Shifts : Evidence from analogous imidazole derivatives (e.g., compounds 1 and 7 in ) shows that substituents at positions 29–36 and 39–44 (corresponding to fluorophenyl and dimethoxyphenyl groups in the target compound) significantly alter chemical shifts in regions A (δ 7.2–7.8 ppm) and B (δ 3.5–4.2 ppm). These shifts correlate with electronic effects from fluorine and methoxy groups .
- Hydrogen Bonding : The dimethoxyphenyl group in the target compound forms stronger hydrogen bonds (e.g., C=O⋯H-N) compared to methyl or halogenated analogs, as inferred from graph-set analysis in crystallographic studies .
Research Findings and Implications
- Bioactivity : Fluorophenyl and dimethoxyphenyl substituents are associated with improved target affinity in kinase inhibitors, as seen in structurally related compounds .
- Metabolic Stability: The 2,2-dimethyl group on the imidazolone ring may reduce cytochrome P450-mediated oxidation, enhancing half-life compared to non-methylated analogs .
- Crystallography : Structural validation tools (e.g., SHELXL ) and hydrogen-bonding analysis are critical for confirming the stereochemistry and intermolecular interactions of such compounds.
Q & A
Q. What are the key steps and reagents involved in synthesizing N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide?
The synthesis typically follows a multi-step approach:
- Imidazolone ring formation : Condensation of 4-fluorophenyl-substituted diketones with urea derivatives under acidic conditions (e.g., acetic acid) to form the 2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl core .
- Acetamide linkage : Coupling the imidazolone intermediate with 3,5-dimethoxyphenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the final product .
Q. Which spectroscopic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of aromatic protons (e.g., 3,5-dimethoxyphenyl at δ 6.2–6.8 ppm) and the imidazolone carbonyl (δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ peak at m/z ~466) .
- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- In vitro enzyme inhibition : Test against targets like cyclooxygenase (COX) or tyrosine kinases using fluorometric or colorimetric assays (e.g., COX-2 inhibition via prostaglandin E2 quantification) .
- Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC values in µg/mL) .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield and purity?
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k or Box-Behnken) to optimize variables like temperature, solvent ratio, and catalyst loading. For example, reaction temperature (80–120°C) and solvent polarity significantly impact imidazolone ring closure efficiency .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield while minimizing byproducts .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 or EGFR kinase) using software like AutoDock Vina. Focus on hydrogen bonding with the fluorophenyl group and steric effects from dimethyl groups .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of the imidazolone core .
Q. How should researchers resolve contradictions in reported biological activity data?
- Replication under controlled conditions : Standardize assay protocols (e.g., cell line viability assays using MTT) to minimize variability .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding factors like solvent choice (DMSO vs. ethanol) or incubation time .
Q. What strategies improve the compound’s stability during storage and in vitro assays?
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis of the acetamide bond .
- pH optimization : Use buffered solutions (pH 6.5–7.5) in assays to avoid degradation of the imidazolone ring .
Q. How can green chemistry principles be applied to its synthesis?
- Solvent substitution : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
- Catalytic systems : Use immobilized enzymes (e.g., lipases) for acetamide bond formation to enhance recyclability .
Comparative and Mechanistic Questions
Q. How does structural modification of the 3,5-dimethoxyphenyl group affect bioactivity?
- Analog synthesis : Replace methoxy groups with halogens (e.g., Cl, Br) or methyl groups to study steric/electronic effects .
- SAR analysis : Compare IC₅₀ values in kinase inhibition assays to identify critical substituents .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct management : Use inline FTIR or HPLC monitoring to detect impurities during continuous-flow synthesis .
- Purification at scale : Transition from column chromatography to recrystallization (e.g., using ethanol/water) for cost-effective purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
